
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is distinguished by the presence of two tert-butyl groups at positions 2 and 4, and a methyl group at position 6 on the pyridine ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- typically involves the alkylation of a pyridine derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride is reacted with a pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced catalytic systems and purification techniques such as distillation and crystallization ensures the production of high-purity Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl-.
化学反应分析
Types of Reactions
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions are common, where the tert-butyl and methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学研究应用
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an additive in lubricants and polymers.
作用机制
The mechanism of action of Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- varies depending on its application. In biological systems, it may interact with cellular membranes or specific enzymes, leading to disruption of cellular processes. The molecular targets and pathways involved can include mitochondrial enzymes, where the compound may inhibit ATP synthesis, leading to cell death in microbial or cancer cells.
相似化合物的比较
Similar Compounds
- Pyridine, 2,6-bis(1,1-dimethylethyl)-4-methyl-
- Pyridine, 2,4,6-trimethyl-
- Pyridine, 2,4-dimethyl-6-tert-butyl-
Uniqueness
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- is unique due to the specific positioning of the tert-butyl and methyl groups, which influence its steric and electronic properties. This unique structure can result in different reactivity and selectivity in chemical reactions compared to its analogs.
属性
CAS 编号 |
102348-41-4 |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC 名称 |
2,4-ditert-butyl-6-methylpyridine |
InChI |
InChI=1S/C14H23N/c1-10-8-11(13(2,3)4)9-12(15-10)14(5,6)7/h8-9H,1-7H3 |
InChI 键 |
KPBZTSTXMQNZBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082495.png)
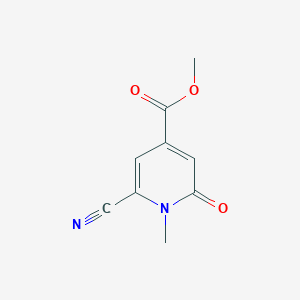
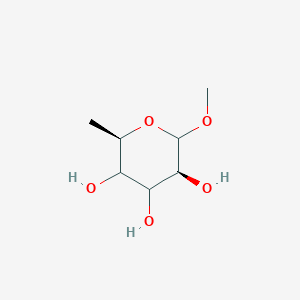
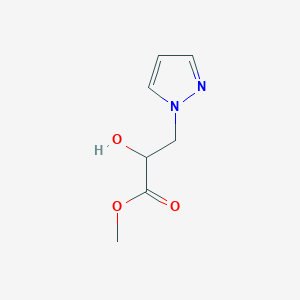
![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)
![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)
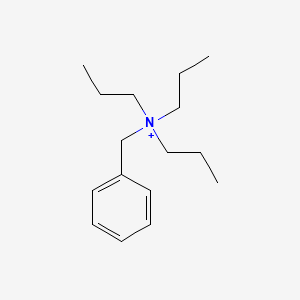
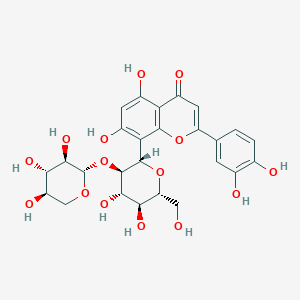
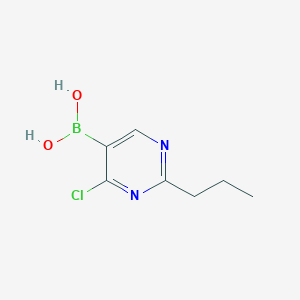
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
